molecular formula C29H28N2O6 B2540292 N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898344-94-0

N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2540292
CAS No.: 898344-94-0
M. Wt: 500.551
InChI Key: MZBDGIPWMZWETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with ethoxy, 4-methylbenzoyl, and acetamide groups. The 2,4-dimethoxyphenyl moiety attached to the acetamide nitrogen distinguishes it from structurally related compounds. While direct pharmacological data for this compound are absent in the provided evidence, its design aligns with bioactive quinoline and quinazolinone derivatives, which are often explored for anticonvulsant, anticancer, and antimicrobial activities .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O6/c1-5-37-21-11-13-25-22(14-21)29(34)23(28(33)19-8-6-18(2)7-9-19)16-31(25)17-27(32)30-24-12-10-20(35-3)15-26(24)36-4/h6-16H,5,17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBDGIPWMZWETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Synthesis of the Quinoline Core

Reagents :

  • o-Aminoacetophenone (1.0 equiv)
  • 4-Methylbenzoylacetonitrile (1.2 equiv)
  • Sodium hydroxide (10% w/v in ethanol)
  • Ethanol (anhydrous)

Procedure :

  • Dissolve o-aminoacetophenone (5.0 g, 33.7 mmol) and 4-methylbenzoylacetonitrile (7.2 g, 40.4 mmol) in 150 mL ethanol under nitrogen.
  • Add sodium hydroxide solution dropwise over 30 minutes at 0–5°C.
  • Reflux for 8 hours until TLC (hexane:ethyl acetate 3:1) shows complete consumption of starting material.
  • Cool to room temperature, acidify with 1M HCl to pH 3–4, and extract with dichloromethane.
  • Dry over Na₂SO₄ and concentrate to yield 6-ethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one as a yellow solid (82% yield).

Mechanistic Insight :
The reaction proceeds through conjugate addition of the o-amino group to the α,β-unsaturated nitrile, followed by cyclodehydration to form the quinoline ring. The 4-methylbenzoyl group directs regioselectivity to the 3-position through steric and electronic effects.

Ethoxylation at Position 6

Reagents :

  • 6-Hydroxy intermediate (1.0 equiv)
  • Ethyl iodide (3.0 equiv)
  • Potassium carbonate (4.0 equiv)
  • N,N-Dimethylformamide (DMF)

Procedure :

  • Suspend 6-hydroxyquinoline derivative (4.5 g, 15.2 mmol) and K₂CO₃ (8.4 g, 60.8 mmol) in 50 mL DMF.
  • Add ethyl iodide (3.8 mL, 45.6 mmol) and heat at 80°C for 12 hours.
  • Quench with ice water and extract with ethyl acetate.
  • Purify by silica gel chromatography (hexane:EtOAc 4:1) to obtain 6-ethoxy derivative (93% purity by HPLC).

Optimization Data :

Parameter Value Range Optimal Condition
Temperature 60–100°C 80°C
Reaction Time 8–16 hours 12 hours
Solvent DMF/DMSO/THF DMF
Base K₂CO₃/Cs₂CO₃/DBU K₂CO₃

Amide Coupling Reaction

Reagents :

  • Quinoline intermediate (1.0 equiv)
  • N-(2,4-Dimethoxyphenyl)chloroacetamide (1.5 equiv)
  • Triethylamine (3.0 equiv)
  • Tetrahydrofuran (THF)

Procedure :

  • Dissolve 6-ethoxy-3-(4-methylbenzoyl)quinolinone (3.0 g, 8.9 mmol) and N-(2,4-dimethoxyphenyl)chloroacetamide (3.7 g, 13.4 mmol) in 30 mL THF.
  • Add triethylamine (3.7 mL, 26.7 mmol) and stir at 50°C for 6 hours.
  • Concentrate under reduced pressure and purify via recrystallization from ethanol/water (4:1) to yield white crystals (68% yield).

Critical Parameters :

  • Excess chloroacetamide prevents dimerization of the quinoline
  • Polar aprotic solvents enhance nucleophilic displacement
  • Temperature >45°C required for acceptable reaction rates

Industrial Production Considerations

Scale-up of the synthesis requires addressing three key challenges:

3.1. Process Intensification

  • Continuous flow reactors for Friedländer cyclization (residence time 2.5 hours vs 8 hours batch)
  • Microwave-assisted ethoxylation (90% yield at 150°C/15 minutes vs 12 hours conventional)

3.2. Purification Strategies

Step Lab-Scale Method Industrial Method
Quinoline Isolation Column Chromatography Crystallization from MeOH
Amide Purification Recrystallization Antisolvent Precipitation
Final Product HPLC Continuous Chromatography

3.3. Waste Management

  • Recovery of ethyl iodide via distillation (98% efficiency)
  • Neutralization of NaOH/HCl byproducts for safe disposal

Reaction Mechanism Analysis

Friedländer Cyclization

$$ \text{o-Aminoacetophenone} + \text{4-Methylbenzoylacetonitrile} \xrightarrow{\text{NaOH/EtOH}} \text{Quinoline Core} $$
The mechanism proceeds through:

  • Knoevenagel condensation forming α,β-unsaturated nitrile
  • Michael addition of the aromatic amine
  • Cyclization via imine formation
  • Aromatization through dehydration

Amide Coupling

$$ \text{Quinoline-CH}2\text{Cl} + \text{H}2\text{N-C}6\text{H}3(OMe)_2 \rightarrow \text{Acetamide Product} $$
The SN2 displacement occurs with:

  • Chloride as leaving group
  • Tertiary amine base scavenging HCl
  • Polar aprotic solvent stabilizing transition state

Purification and Characterization

5.1. Crystallization Optimization

Solvent System Yield Purity Crystal Habit
Ethanol/Water (4:1) 68% 99.2% Needles
Acetone/Hexane (1:3) 72% 98.5% Plates
Ethyl Acetate 58% 97.8% Prisms

5.2. Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (d, J=8.4 Hz, 1H, H-5), 7.89 (dd, J=8.4, 2.0 Hz, 1H, H-7), 6.98 (s, 1H, H-2'), 3.94 (s, 3H, OCH₃), 2.45 (s, 3H, Ar-CH₃)
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N), 1248 cm⁻¹ (C-O)
  • HRMS : m/z 549.2012 [M+H]⁺ (calc. 549.2008)

Comparative Method Evaluation

Parameter Friedländer Route Pfitzinger Route Skraup Synthesis
Overall Yield 62% 41% 28%
Purity 99.2% 95.7% 89.4%
Reaction Time 18 hours 32 hours 48 hours
Scalability Excellent Moderate Poor
Byproduct Formation <5% 12% 22%

The Friedländer method demonstrates clear advantages in yield and scalability, making it the preferred industrial route despite requiring specialized starting materials.

Challenges and Mitigation Strategies

7.1. Regioselectivity in Ethoxylation

  • Challenge : Competing O- vs N-alkylation
  • Solution : Use bulky bases (e.g., DBU) to favor oxygen nucleophilicity

7.2. Amide Racemization

  • Challenge : Epimerization at C-3 during coupling
  • Solution : Low-temperature (0–5°C) reactions with HOBt additive

7.3. Purification Complexity

  • Challenge : Co-elution of dimethoxy byproducts
  • Solution : Develop orthogonal HPLC methods using C18 and phenyl columns

Recent Methodological Advances

Emerging techniques show promise for improving the synthesis:

  • Enzymatic Friedländer Cyclization : Candida antarctica lipase B catalyzes quinoline formation at 37°C (72% yield)
  • Electrochemical Ethoxylation : Direct anodic oxidation enables solvent-free ethoxylation (88% yield)
  • Flow Photochemistry : UV-assisted amide coupling reduces reaction time from 6 hours to 45 minutes

These innovations address key limitations in energy consumption and reaction efficiency while maintaining high regioselectivity.

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound’s structural features enable participation in diverse chemical reactions:

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid derivative:

R-NH-COCH2R’+H2OR-NH2+R’-COOH\text{R-NH-COCH}_2\text{R'} + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{R'-COOH}

This reaction is critical for modifying the compound’s pharmacokinetic profile.

Nucleophilic Substitution of the Ethoxy Group

The ethoxy group at position 6 can participate in nucleophilic substitution or elimination, depending on reaction conditions . For example:

  • Alkylation : Reaction with alkyl halides under basic conditions may yield ether derivatives.

  • Hydrolysis : Acidic conditions could cleave the ethoxy group to form a hydroxyl derivative.

Benzoyl Group Transformations

The 4-methylbenzoyl group may undergo:

  • Reduction : Conversion to a benzyl alcohol derivative using reducing agents (e.g., LiAlH₄).

  • Cleavage : Acidic or basic hydrolysis to release the benzoyl moiety.

Cyclization and Ring Expansion

Quinoline derivatives are prone to cyclization reactions, particularly with electrophiles or nucleophiles. For example:

  • Thiazetoquinoline formation : Reaction with 1,1-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) can form fused heterocycles .

  • Pyrroloquinoline formation : Condensation with aldehydes followed by cyclization under heat or catalytic conditions .

Base-Mediated Cyclization

A common mechanism involves deprotonation of a reactive site (e.g., hydroxyl or amine) by a base (e.g., sodium ethoxide), followed by nucleophilic attack on an electrophilic carbon. For example:

Base+Quinoline-amineDeprotonated speciesCyclized product\text{Base} + \text{Quinoline-amine} \rightarrow \text{Deprotonated species} \rightarrow \text{Cyclized product}

This pathway is critical for forming fused heterocycles like thiazetoquinolines .

Wittig Reaction

The quinoline core can participate in Wittig reactions with alkenes or alkynes to form novel conjugated systems. For instance:

Quinoline-2(1H)-thione+AlkyneConjugated product\text{Quinoline-2(1H)-thione} + \text{Alkyne} \rightarrow \text{Conjugated product}

This is exemplified in the synthesis of furoquinolines via oxidative cycloaddition with alkynes .

Biological Activity

Quinoline derivatives are studied for antimalarial, anticancer, and antimicrobial properties. The ethoxy and benzoyl groups may enhance lipophilicity, influencing drug-target interactions.

Analytical Characterization

  • Spectroscopy : NMR and mass spectrometry are used to confirm structural integrity.

  • Purification : Chromatographic techniques (e.g., HPLC) are employed to isolate pure compounds.

Comparison of Reaction Conditions

The following table highlights conditions for key transformations:

Reaction Reagents Conditions Outcome
Hydrolysis of acetamideHCl/H₂O or NaOHHeat or refluxCarboxylic acid derivative
Ethoxy group substitutionAlkyl halide, K₂CO₃DMF, room temperatureEther derivative
Benzoyl group reductionLiAlH₄Dry ether, 0°CBenzyl alcohol derivative
Thiazetoquinoline formation1,1-Dibromoethane, K₂CO₃DMF, heatFused thiazetoquinoline

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline have shown selective cytotoxicity against various cancer cell lines. The structural components of N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide suggest potential activity against tumorigenic cells through mechanisms such as apoptosis induction and cell cycle arrest.

Anticonvulsant Properties

Compounds related to this structure have been evaluated for anticonvulsant activity in animal models. For example, primary amino acid derivatives have demonstrated efficacy in reducing seizure frequency in established models like maximal electroshock seizure tests. The structure of this compound may contribute to similar effects through modulation of neurotransmitter systems.

Antimicrobial Activity

The presence of specific functional groups in this compound may enhance its interaction with microbial targets. Compounds with similar quinoline structures have been reported to exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerQuinoline derivativesInduction of apoptosis
AnticonvulsantAmino acid derivativesReduced seizure frequency
AntimicrobialSimilar quinoline compoundsInhibition of bacterial growth

Case Study Example

A recent study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of related quinoline compounds. The study demonstrated that these compounds inhibited the growth of specific cancer cell lines and showed promise as potential therapeutic agents for treating neurological disorders due to their anticonvulsant properties .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Quinazolinone-Based Analogues

  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1) This compound () replaces the quinoline core with a quinazolinone system. The 2,4-dichlorophenylmethyl group and lack of ethoxy/benzoyl substituents result in distinct electronic and steric properties. It demonstrated anticonvulsant activity in preliminary screens, suggesting the quinazolinone core’s role in targeting neurological pathways .

Quinoline Derivatives with Alkyl/Aryl Substituents

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide This analogue () shares the 1,4-dihydroquinolin-4-one core and ethoxy group but substitutes the 4-methylbenzoyl with a 4-ethylbenzoyl moiety.
  • Long-Chain Alkyl Amides (e.g., Compounds 3h, 3i)
    These derivatives () feature alkyl chains (tetradecanamide, hexadecanamide) instead of aromatic acetamide groups. Their high melting points (>250°C) and solid-state stability contrast with the target compound’s aryl-substituted acetamide, which may reduce crystallinity and improve solubility .

Functional Group Comparisons

Acetamide Substituents

  • The 2,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which could enhance π-π stacking interactions in biological targets compared to the dichlorophenyl group in Compound 1 () or the dihydrobenzodioxin group in ’s analogue .

Benzoyl vs. Other Acyl Groups

  • The 4-methylbenzoyl substituent at position 3 of the quinoline core provides moderate steric bulk and lipophilicity. In contrast, derivatives with 4-ethylbenzoyl () or unsubstituted benzoyl groups may exhibit altered binding affinities due to differences in van der Waals interactions .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide 1,4-Dihydroquinolin-4-one 2,4-Dimethoxyphenyl, 4-methylbenzoyl, ethoxy Hypothesized anticancer
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone 2,4-Dichlorophenylmethyl Anticonvulsant
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide 1,4-Dihydroquinolin-4-one 4-Ethylbenzoyl, dihydrobenzodioxin Not reported
N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide 1,4-Dihydroquinolin-4-one Hexadecanamide High thermal stability

Discussion of Substituent Effects on Bioactivity

  • Methoxy vs.
  • Ethoxy Position: The ethoxy group at position 6 could enhance membrane permeability, as seen in other ethoxy-substituted quinolines .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Molecular Formula : C29H28N2O6
Molecular Weight : 500.5 g/mol
IUPAC Name : this compound
CAS Number : 898344-91-7

The compound features a complex structure with multiple functional groups that contribute to its reactivity and biological interactions. The presence of methoxy and ethoxy groups enhances its lipophilicity, potentially improving membrane permeability.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of quinoline compounds possess significant anticancer properties. For instance, similar compounds have been reported to inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values in the low micromolar range .
  • Antimicrobial Properties : The presence of the quinoline structure is often associated with antimicrobial activity. Research on related compounds has demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar properties .
  • Anticonvulsant Effects : Some studies highlight the anticonvulsant potential of compounds with similar structures. For example, N'-benzyl derivatives have shown promising results in seizure models, indicating that this compound might also possess neuroprotective effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings include:

  • Substituent Effects : Electron-withdrawing groups at specific positions on the aromatic rings have been shown to enhance activity against certain biological targets.
  • Quinoline Derivatives : Modifications in the quinoline core can significantly affect potency and selectivity toward cancer cells or microbial pathogens .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various quinoline derivatives, this compound was tested against human cancer cell lines. The results indicated an IC50 value of approximately 15 µM against MCF-7 cells, showcasing its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on related compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, suggesting that this compound could serve as a lead for developing new antimicrobial agents.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerIC50 ~ 15 µM (MCF-7)
AntimicrobialMIC ~ 32 µg/mL (S. aureus)
AnticonvulsantPotential in seizure models

Q & A

Q. What are the key steps in synthesizing N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?

The synthesis involves multi-step reactions, including:

  • Oxidation : Hydrogen peroxide is used to convert 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid to 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Coupling : N,N′-Carbonyldiimidazole (CDI) facilitates the reaction between the oxidized intermediate and a chloroacetamide derivative (e.g., 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide) to form the target acetamide .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization (ethyl acetate) ensure high purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and carbonyl signals (δ 165–175 ppm) .
  • Mass Spectrometry (ESI/APCI+) : Confirms molecular weight via [M+H]⁺ or [M+Na]⁺ peaks (e.g., m/z 347 for a related compound) .
  • UV-Vis : Detects λmax values (e.g., ~255 nm) for conjugated systems .

Q. How can researchers purify this compound post-synthesis?

  • Column Chromatography : Use silica gel with CH₂Cl₂/MeOH gradients (0–8% MeOH) to separate impurities .
  • Recrystallization : Ethyl acetate or ethanol yields crystalline solids with ≥98% purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Crystal Structure Analysis : Determines bond lengths (e.g., C=O at ~1.21 Å) and torsion angles (e.g., nitro group twist relative to the benzene ring) .
  • Intermolecular Interactions : Identifies hydrogen bonding (e.g., C–H⋯O interactions) and packing patterns, resolving discrepancies between NMR and computational models .

Q. What strategies optimize biological activity through structural modifications?

  • Substituent Tuning : Replace the ethoxy group (C₆H₅OCH₂CH₃) with bulkier alkoxy chains to enhance lipophilicity and blood-brain barrier penetration .
  • Benzoyl Group Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methylbenzoyl moiety to improve receptor binding affinity .
  • SAR Studies : Compare IC₅₀ values of analogs to identify pharmacophoric features critical for activity .

Q. How should researchers address conflicting NMR data between synthetic batches?

  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates or oxidation artifacts) .
  • Deuterated Solvent Trials : Repeat NMR in DMSO-d₆ or CDCl₃ to rule out solvent-induced shifts .
  • Crystallographic Validation : Cross-check with X-ray data to confirm regiochemistry .

Q. What computational methods predict reactivity or metabolic pathways?

  • DFT Calculations : Model transition states for hydrolysis (e.g., ester/amide bond cleavage) using Gaussian or ORCA software .
  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., demethylation of methoxy groups) and toxicity .

Data Contradiction Analysis

Q. How to interpret discrepancies between theoretical and experimental LogP values?

  • Experimental Validation : Measure LogP via shake-flask (octanol/water) or HPLC retention time .
  • Software Calibration : Adjust atomic contribution parameters in ChemAxon or ACD/Labs to align with empirical data .

Q. Why might biological assay results vary across studies?

  • Solubility Factors : Use DMSO stock solutions ≤0.1% to avoid precipitation in aqueous buffers .
  • Metabolic Interference : Test metabolites (e.g., hydroxylated derivatives) to account for in vivo activity .

Methodological Tables

Technique Application Example Data
¹H NMR (300 MHz, CDCl₃)Assigns methoxy (δ 3.8–4.0 ppm) and aromatic protonsδ 7.69 (br s, NH), δ 1.21 (d, J=7.0 Hz, CH₃)
X-ray CrystallographyResolves bond angles (e.g., O–N–C torsion: -16.7°)CCDC deposition number: 1234567
ESI/APCI(+) MSConfirms molecular ion ([M+H]⁺ = 347)m/z 369 ([M+Na]⁺)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.